Product packaging for Isostatin(Cat. No.:CAS No. 114607-51-1)

Isostatin

Cat. No.: B12686847
CAS No.: 114607-51-1
M. Wt: 175.23 g/mol
InChI Key: NUOADXFOULDPJQ-BBVRLYRLSA-N
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Description

Significance of Isostatin and its Analogues in Chemical Biology

The significance of this compound in chemical biology primarily stems from its presence in biologically active natural products like Didemnin (B1252692) B and its utility as a structural motif for the design of synthetic analogues with modified or enhanced properties. Didemnin B itself exhibits a range of potent biological activities, including cytotoxicity, antiviral, and immunosuppressant effects, and is known to inhibit protein synthesis. nih.govresearchgate.net The this compound residue within the Didemnin structure is considered to play a role in these activities. nih.gov

Academic research has explored the synthesis of this compound and its analogues to investigate the structure-activity relationships of compounds containing this unique amino acid. Studies involving the synthesis of peptide sequences incorporating this compound or related γ-amino-β-hydroxy acid isosteres have been conducted to develop molecules that can modulate biological targets, particularly enzymes. mdpi.com For instance, research on pepstatin analogues, which contain a related static residue, has demonstrated that incorporating similar hydroxyamino acid isosteres can lead to potent inhibitors of aspartic proteases like pepsin. mdpi.com Furthermore, the synthesis of phosphorus analogues of this compound has been explored, revealing compounds with potential enzyme inhibitory activities, such as against protein tyrosine phosphatases. iupac.org This highlights the value of the this compound scaffold in the rational design of enzyme inhibitors for chemical biology studies.

The study of this compound and its analogues contributes to a deeper understanding of how non-proteinogenic amino acids influence the conformation and activity of peptides and natural products. This knowledge is valuable in the broader fields of chemical synthesis, medicinal chemistry, and the development of research tools for probing biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B12686847 Isostatin CAS No. 114607-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114607-51-1

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(3R,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid

InChI

InChI=1S/C8H17NO3/c1-3-5(2)8(9)6(10)4-7(11)12/h5-6,8,10H,3-4,9H2,1-2H3,(H,11,12)/t5-,6+,8-/m0/s1

InChI Key

NUOADXFOULDPJQ-BBVRLYRLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)O)N

Canonical SMILES

CCC(C)C(C(CC(=O)O)O)N

Origin of Product

United States

Chemical Synthesis and Derivatization of Isostatin

Methodologies for Asymmetric Synthesis of Isostatin and Analogues

Asymmetric synthesis is crucial for obtaining this compound and its analogues with the correct stereochemical configuration, as the biological activity is often highly dependent on the specific isomer.

Stereoselective Approaches to this compound Core Structures

Stereoselective synthesis aims to produce one stereoisomer in preference to others. D-Alloisoleucine, a diastereoisomer of L-isoleucine, has been reported as a starting material for compounds that could potentially be used for this compound synthesis. tandfonline.com Asymmetric synthesis of phosphono-isonorstatine, a phosphorus analogue of this compound, has been developed based on natural isoleucine. mdpi.comresearchgate.net This approach involved obtaining a benzylated amino acid from isoleucine, followed by reaction with diethyl lithium methylphosphonate (B1257008) to yield a ketophosphonate. mdpi.comresearchgate.net Reduction of the ketophosphonate and subsequent treatment with trimethylsilyl (B98337) bromide provided the phosphonic analogue of this compound in high yield. mdpi.comresearchgate.net

Synthesis of Phosphonic Analogues of this compound

Phosphonic analogues of this compound are of interest, particularly as components of didemnins (B1670499), which exhibit a range of biological activities. mdpi.com The asymmetric synthesis of phosphono-isonorstatine, a phosphorus analogue of this compound, has been achieved starting from natural isoleucine. mdpi.comresearchgate.net A key step involved the reaction of benzyl (B1604629) ethers with an excess of diethyl lithium methylphosphonate to produce a ketophosphonate, which was subsequently reduced and deprotected to yield the phosphonic acid analogue. mdpi.comresearchgate.net This method allowed for the synthesis of the phosphorus analogue of this compound in 90% yield. mdpi.comresearchgate.net

Synthesis of this compound-Containing Hybrid Molecules

This compound has been incorporated into hybrid molecules to explore new chemical entities with potentially altered or enhanced properties.

Preparation of this compound-cis-Stilbene Conjugates

Research has included the design and synthesis of hybrid molecules combining this compound or its analogues with other pharmacologically active entities, such as cis-stilbene (B147466) derivatives. researchgate.netnih.gov These hybrids are explored in the context of developing multi-target-directed drug candidates. nih.gov Cis-stilbene itself is a diarylethene with a (Z) stereochemistry. wikipedia.org

Integration of this compound into Macrocyclic Peptide Architectures (e.g., Didemnin (B1252692) B)

This compound is a known component of cyclic depsipeptides like the didemnins, isolated from marine tunicates. mdpi.comnih.govwikipedia.orgmdpi.com Didemnin B, in particular, contains L-isostatin within its ring structure. mdpi.com The total synthesis of didemnin B analogues containing modified this compound moieties has been reported, indicating the strategies employed to integrate this residue into complex macrocyclic peptide architectures. nih.gov Macrocyclization is a common approach to improve the properties of peptides, and various synthetic methods, including ring-closing metathesis, are used for the stereoselective synthesis of macrocyclic peptides. rsc.orgnih.govmdpi.comrsc.org The biosynthesis of didemnins involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase pathway, where a beta-hydroxy-gamma-isostatin is attached by a polyketide synthase module. wikipedia.org

Advanced Synthetic Strategies and Catalysis in this compound Chemistry

Advanced synthetic strategies and catalytic methods play a crucial role in the efficient and stereoselective construction of this compound and its analogues. These approaches often aim to control the formation of the specific stereocenters present in the molecule, which are critical for its biological activity.

One area of advanced synthesis involves the preparation of phosphorus analogues of this compound. Research has explored asymmetric synthesis routes for compounds like phosphono-isonorstatine, a phosphorus analogue. A synthetic strategy based on natural isoleucine has been developed. This route involves several steps, including the benzylation of isoleucine. Subsequent reactions, such as the treatment of benzyl ethers with an excess of diethyl lithium methylphosphonate, yield key intermediates like ketophosphonates. The reduction of these ketophosphonates, for instance, using sodium borohydride (B1222165) at a controlled temperature of 50 °C in alcohol, can lead to hydroxyaminophosphonates. The final phosphorus analogue of this compound can be obtained by treating an intermediate compound with trimethylsilyl bromide, achieving yields reported to be around 90% for certain steps in the synthesis of the phosphono analogue. mdpi.comresearchgate.net The application of methods like double asymmetric induction has been noted in the synthesis of organophosphorus analogues. mdpi.comresearchgate.net

Biocatalysis presents another advanced strategy for synthesizing intermediates relevant to this compound. Enzymes, such as the Class II pyruvate (B1213749) aldolase (B8822740) YfaU from Escherichia coli, have been investigated for their ability to catalyze aldol (B89426) additions. This enzymatic approach can be utilized for the addition of pyruvate to N-protected-amino aldehydes, which serve as valuable precursors for β-hydroxy-γ-amino acids, including those structurally related to this compound. csic.es Studies have shown that YfaU can tolerate a variety of α-substituted N-Cbz-amino aldehydes, yielding aldol adducts with varying degrees of enantioselectivity depending on the substrate structure. For example, α-isopropyl and α-sec-butyl substituted substrates have shown enantioselective ratios of 95:5. csic.es The catalytic activity of YfaU can be influenced by metal cofactors, with MBP-YfaU incubated with Ni2+ demonstrating higher activity compared to that with Mg2+. csic.es

While specific catalytic systems solely focused on the final cyclization or key bond formations directly yielding the this compound core structure (excluding analogues) through novel catalytic methods were not extensively detailed in the immediate search results beyond the enzymatic and phosphorus chemistry contexts, the broader field of organic synthesis of complex molecules often employs transition metal catalysis, organocatalysis, and enzyme catalysis for stereocontrolled bond formations, which could be applicable to future this compound synthetic route development. nih.govresearchgate.net

Below is a table summarizing some reported data points from the synthesis of a phosphorus analogue:

Synthetic StepSubstrate TypeReagent/CatalystConditionsReported Yield (%)Citation
BenzylationNatural IsoleucineBenzyl bromide, PotashBoiling90 mdpi.comresearchgate.net
Reduction of KetophosphonateKetophosphonateSodium Borohydride50 °C in alcoholNot specified mdpi.comresearchgate.net
Conversion to Phosphorus Analogue of this compoundIntermediate CompoundTrimethylsilyl bromideNot specified90 mdpi.comresearchgate.net
Aldol Addition of Pyruvate to N-Cbz-amino aldehydeN-Cbz-amino aldehydeMBP-YfaU (Ni2+ or Mg2+)Aqueous solution, 24 hoursQuantitative (some) csic.es
Enantioselectivity (α-isopropyl substrate)N-Cbz-α-isopropyl aldehydeMBP-YfaUNot specified95:5 (enantiomeric ratio) csic.es
Enantioselectivity (α-sec-butyl substrate)N-Cbz-α-sec-butyl aldehydeMBP-YfaUNot specified95:5 (enantiomeric ratio) csic.es

Enzyme Inhibition Studies of Isostatin and Its Analogues

Inhibition of Aspartic Proteases by Isostatin-Derived Compounds

Aspartic proteases are a class of enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. This compound-derived compounds, often designed as transition-state analogues, have demonstrated potent inhibitory effects against these enzymes. The structural similarity of this compound to the amino acid Statine (B554654), a key component of the naturally occurring aspartic protease inhibitor Pepstatin, underlies much of this inhibitory activity ebi.ac.uknih.gov.

Porcine pepsin, a well-characterized aspartic protease, has been a prominent target in the study of this compound-derived inhibitors. Studies have shown that peptide sequences incorporating Statine or its analogues can act as potent inhibitors of porcine pepsin. For instance, hexapeptides incorporating the (3S,4S)-stereoisomer of Statine have been synthesized and evaluated for their inhibitory capacity against porcine pepsin nih.gov. These investigations have provided insights into the structural requirements for effective inhibition of this enzyme by Statine-containing peptides nih.gov.

Kinetic studies are essential to understand the mechanism and potency of enzyme inhibition. Parameters such as the inhibition constant (Ki) and the half maximal inhibitory concentration (IC50) are commonly used to quantify the strength of the interaction between an inhibitor and an enzyme nih.gov.

Research involving Statine-containing peptide analogues has characterized their inhibition kinetics against aspartic proteases like porcine pepsin. For example, a hexapeptide incorporating the (3S,4S)-Statine residue demonstrated extremely potent inhibition of pepsin with a Ki value reported to be less than 1 nM nih.gov. This finding supports the concept of Statine functioning as a bioisosteric replacement for a substrate dipeptidyl unit, effectively mimicking the transition state of the enzymatic reaction and leading to tight binding ebi.ac.uknih.gov. The specific amino acid sequence flanking the Statine residue significantly influences the inhibitory potency, as demonstrated by variations in Ki values based on substitutions at different positions within the peptide sequence nih.gov.

While direct kinetic data for this compound itself against porcine pepsin is not explicitly detailed in the immediate search results, studies on Statine-containing analogues, given the structural relationship between this compound and Statine, provide strong evidence for the potential and mechanism of this compound-derived compounds as potent aspartic protease inhibitors.

Here is a table summarizing representative kinetic data for a Statine-containing hexapeptide analogue inhibiting porcine pepsin:

CompoundEnzymeInhibition Constant (Ki)Reference
H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMePorcine Pepsin< 1 nM nih.gov
H2N-Phe-Gly-His-(S,S)-Sta-Ala-Phe-OMePorcine Pepsin150 nM nih.gov

Note: (S,S)-Sta refers to the (3S,4S)-stereoisomer of Statine.

Investigations with Porcine Pepsin

Inhibition of Protein Tyrosine Phosphatases by this compound Analogues

Protein Tyrosine Phosphatases (PTPs) are a diverse group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing critical roles in cell signaling. While the primary focus for this compound and Statine analogues has been on aspartic proteases, some research has explored the potential for related compounds to inhibit PTPs.

Studies have reported the synthesis and evaluation of phosphonic analogues of iso-norstatine, a compound structurally related to this compound and Statine, which have shown biological activity as protein tyrosine phosphatase inhibitors nih.govmdpi.comnih.gov. These findings suggest that modifications to the core structure of this compound or Statine can yield compounds with inhibitory activity against PTPs.

However, comprehensive studies specifically detailing the inhibition of a broad range of protein tyrosine phosphatases by direct this compound analogues are not extensively highlighted in the gathered information. Research in this area appears to involve structural modifications to the Statine/Isostatin scaffold to target the distinct active sites of PTP enzymes.

Broader Spectrum Enzyme Inhibition Profiling

Comprehensive profiling of this compound or its direct analogues against a wide panel of enzymes from different classes (e.g., serine proteases, metalloproteases, kinases, other hydrolases) is not prominently featured in the immediate search results. The available literature primarily emphasizes their activity against aspartic proteases and, to a lesser extent, the potential for modified analogues to inhibit protein tyrosine phosphatases.

Methodological Considerations in Enzyme Inhibition Assays

Studying the enzyme inhibition capabilities of compounds like this compound and its analogues requires careful selection and application of appropriate methodologies. Enzyme inhibition assays typically involve incubating the enzyme with a substrate in the presence of varying concentrations of the inhibitor and measuring the resulting enzyme activity abcam.com.

For aspartic proteases like porcine pepsin, assays often rely on monitoring the cleavage of a specific peptide or protein substrate, with the reaction progress followed by techniques such as spectrophotometry or fluorescence spectroscopy nih.gov. The acidic pH optimum of aspartic proteases is a critical consideration in these assays.

Kinetic characterization involves determining parameters such as Ki and IC50. It is crucial to understand the relationship between IC50 and Ki, as the IC50 value can be influenced by substrate concentration and the type of inhibition (competitive, non-competitive, uncompetitive) nih.gov. Therefore, determining the mode of inhibition is important for accurate interpretation of potency.

Methodological approaches can also include techniques like fluorescence spectroscopy to study the binding interaction between the inhibitor and the enzyme nih.gov. Furthermore, computational methods such as molecular dynamic simulations can provide structural insights into the enzyme-inhibitor complex and help elucidate the mechanism of inhibition at a molecular level nih.gov.

When studying analogues, systematic structural modifications are made, and the resulting compounds are tested for their inhibitory activity to establish structure-activity relationships (SAR). This involves synthesizing a series of analogues with specific changes and evaluating their potency and selectivity against the target enzyme(s) nih.gov. Consistent and well-controlled assay conditions are paramount to ensure the reliability and comparability of the inhibition data obtained for different compounds.

Structure Activity Relationship Sar and Structural Biology of Isostatin

Elucidation of Key Structural Features for Biological Activity

The biological activity of Isostatin is intricately linked to its precise chemical structure, including the positioning and stereochemistry of its functional groups ontosight.ai. Research into related compounds, such as statine (B554654), a known protease inhibitor, provides insights into the structural requirements for enzyme interaction nih.gov.

Impact of Isostere Substitution on Enzyme Inhibitory Potency

Isostere substitution, the replacement of an atom or group of atoms with another having similar size, shape, and electronic properties, is a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties mdpi.comdrughunter.combeilstein-journals.org. Studies on analogues of protease inhibitors like pepstatin, which contain structural elements similar to this compound, have investigated the impact of dipeptide isosteres on enzyme inhibitory potency nih.gov. For instance, the substitution of statine with hydroxyethylene and ketomethylene dipeptide isosteres in pepstatin analogues yielded potent inhibitors of aspartic proteases like porcine pepsin nih.gov. The effectiveness of these substitutions was found to be dependent on the specific residues flanking the isostere, highlighting the importance of steric and electronic complementarity with the enzyme's active site nih.gov.

SAR of this compound Hybrid Molecules for Anticancer Activity

Hybrid molecules incorporating the this compound scaffold or similar structural motifs have been synthesized and evaluated for their anticancer activity pensoft.netresearchgate.netnih.govnih.gov. These studies aim to leverage the potential biological activity of this compound by combining it with other pharmacophores known for their cytotoxic effects pensoft.netnih.gov. The SAR of these hybrid molecules reveals that specific substituents and their positions on the this compound-like core or the appended pharmacophore significantly influence the anticancer potency researchgate.netnih.gov. For example, the presence of certain substituents, such as a chlorine atom or a methyl moiety, at specific positions on related indole (B1671886) or isatin (B1672199) nuclei within hybrid structures has been shown to be beneficial for antitumor activity against various cancer cell lines researchgate.netnih.gov.

Computational Approaches in this compound SAR Studies

Computational methods play a vital role in understanding and predicting the SAR of compounds like this compound and its derivatives. These techniques provide insights into molecular interactions and help guide the design of new analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis aims to establish mathematical models that correlate structural descriptors of a series of compounds with their biological activity researchgate.netnih.govresearchgate.netnih.gov. By analyzing a dataset of this compound analogues with known activities, QSAR models can identify the structural features that are most important for activity and predict the activity of new, untested compounds researchgate.netnih.gov. These models can utilize various molecular descriptors, including electronic, steric, and topological parameters researchgate.netnih.gov. QSAR studies on related compound series have successfully developed predictive models for biological activities, highlighting the utility of this approach in optimizing lead compounds researchgate.netjapsonline.com.

Co-crystallography and Ligand-Target Complex Analysis

Co-crystallography is a powerful technique that provides atomic-resolution details of how a ligand binds to its target protein drugtargetreview.comnih.govpeakproteins.com. By obtaining crystals of the protein-Isostatin complex and analyzing their diffraction patterns, researchers can determine the precise orientation and interactions of this compound within the binding site drugtargetreview.comnih.govpeakproteins.com. This experimental data is invaluable for validating and refining the predictions from computational studies and provides a solid basis for structure-based drug design drugtargetreview.compeakproteins.com. Co-crystallization involves mixing the protein and ligand before crystallization, while soaking involves introducing the ligand into pre-formed protein crystals drugtargetreview.comnih.gov. Both methods yield crystals for X-ray diffraction analysis, revealing the key interactions critical for understanding the protein's biological function and guiding modifications to improve ligand properties drugtargetreview.comnih.govpeakproteins.com.

Preclinical Investigations of Isostatin and Its Analogues

In Vitro Biological Activity Studies

In vitro studies are crucial for understanding the fundamental biological effects of Isostatin-containing compounds at the cellular and molecular levels. These investigations typically involve assessing their impact on cancer cell viability and proliferation, as well as their direct interaction with molecular targets like tubulin.

Cell-Based Assays for Antiproliferative Effects

Cell-based assays are widely used to evaluate the antiproliferative effects of this compound and its analogues on various cancer cell lines. These studies aim to determine the concentration at which a compound inhibits cell growth or causes cell death. For example, hybrid molecules incorporating elements related to this compound and combretastatin (B1194345) have been evaluated against a diverse panel of cancer cell lines, including those from lung, colon, leukemia, neuroblastoma, breast, liver, and prostate cancers guidetopharmacology.org. Studies have shown that these compounds can inhibit cancer cell proliferation in a concentration-dependent manner guidetopharmacology.orgnih.gov.

Specific research findings highlight the varying potency of different analogues across different cancer cell types. For instance, certain conjugates demonstrated high antiproliferative activity against MCF-7 and DU-145 cells wikipedia.org. Some hybrids have exhibited activity at nanomolar to sub-micromolar concentrations against a significant number of tested cell lines guidetopharmacology.org.

Beyond simply measuring cell viability, cell-based assays can also provide insights into the mechanism of action. Flow cytometry analysis has been employed to study the effect of these compounds on the cell cycle, revealing that some active analogues induce cell cycle arrest, notably in the G2/M phase guidetopharmacology.orgnih.govwikipedia.org. This arrest can subsequently lead to apoptosis and cell death nih.govwikipedia.org.

Studies have also investigated the activity of these compounds in cancer cell lines known to be resistant to standard treatments like CA-4. Some hybrids have shown greater effectiveness than CA-4 in certain resistant cell lines wikipedia.org. Furthermore, some compounds have demonstrated lower toxicity against normal cell lines compared to cancer cells, suggesting a degree of selectivity wikipedia.org.

Enzymatic Activity Measurements in Cell-Free Systems

Enzymatic activity measurements in cell-free systems are employed to investigate the direct molecular targets of this compound analogues, particularly their impact on tubulin polymerization. Since many this compound-related compounds are designed as combretastatin analogues, their ability to inhibit tubulin assembly is a key area of research.

Cell-free tubulin polymerization assays are utilized to quantify the inhibitory effect of these compounds on the formation of microtubules. These assays measure the extent or rate of tubulin polymerization in the presence of the test compound. Studies have confirmed that certain conjugates inhibit the polymerization of microtubules in cell-free systems guidetopharmacology.orgnih.gov.

Research findings from these assays provide quantitative data on the potency of tubulin inhibition, often expressed as IC50 values (the concentration required for 50% inhibition). For example, specific conjugates have been characterized as potent tubulin polymerization inhibitors with reported IC50 values nih.govwikipedia.org. Additionally, studies using techniques like [³H]colchicine binding assays can indicate whether these compounds compete with known tubulin-binding agents like colchicine (B1669291) for the same binding site wikipedia.org. The critical concentration for tubulin assembly in the presence of tested compounds has also been determined in some studies wikipedia.org.

In Vivo Efficacy Studies of this compound-Containing Compounds

Preclinical in vivo studies are essential for evaluating the efficacy of potential therapeutic agents in a living system, providing a more complex and physiologically relevant context compared to in vitro studies. For this compound-containing compounds, these studies primarily involve assessing their antitumor activity in animal models.

Assessment in Disease Models (e.g., Cancer)

In vivo efficacy studies of this compound-containing compounds have been conducted in disease models, particularly in the context of cancer. These studies often utilize tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of a compound's effect on tumor growth in a living organism nih.govwikipedia.org.

Research findings from these in vivo assessments have demonstrated the antitumor effects of certain this compound-related hybrids. For example, an analysis of the antitumor effect of a specific hybrid in mice revealed reduced tumor growth guidetopharmacology.orgnih.gov. In some cases, the inhibitory rates on tumor growth have been compared to those of reference compounds like CA-4 guidetopharmacology.orgnih.gov. Studies using tumor xenograft models have shown a decrease in tumor volume after treatment with certain lead hybrids wikipedia.org.

These in vivo studies provide crucial data on the potential of these compounds to inhibit tumor progression and can help correlate in vitro findings with effects observed in a more complex biological environment.

Methodological Aspects of Preclinical In Vivo Research

Methodological aspects of preclinical in vivo research involving this compound-containing compounds align with standard practices in evaluating potential anticancer agents in animal models. A common approach involves the use of tumor xenograft models, where the efficacy of a compound is assessed by measuring changes in tumor volume or growth over time nih.govwikipedia.org.

Studies typically involve administering the test compound to animals bearing established tumors and monitoring tumor size at various time points. The results are often compared to control groups receiving a vehicle or a reference compound guidetopharmacology.orgnih.gov. Assessment of tumor growth inhibition rates is a key outcome measure guidetopharmacology.orgnih.gov.

Preclinical in vivo studies require careful experimental design and analysis to ensure reliable and reproducible results guidetopharmacology.org. While the search results primarily highlight the outcomes of these studies, the methodology inherently involves aspects such as animal selection, tumor cell line implantation, compound administration (though dosage details are excluded here), and rigorous measurement and statistical analysis of tumor growth data. The broader context of preclinical testing emphasizes the necessity of extensive biological evaluation before potential clinical translation guidetopharmacology.orgsigmaaldrich.com.

Future Directions and Research Opportunities

Development of Novel Isostatin Analogues with Enhanced Selectivity and Potency

A significant direction for future research involves the rational design and synthesis of novel this compound analogues. The goal is to develop compounds with improved selectivity towards specific biological targets and enhanced potency. This involves modifying the chemical structure of this compound to optimize its interaction with target molecules. Strategies for lead optimization, such as those used in general drug design, can be applied, including structure-activity relationship (SAR) exploration to identify key structural features, bioisosteric replacement to improve properties, and scaffold hopping to explore different chemical frameworks while retaining desired interactions. fiveable.me The synthesis of analogues with modified functional groups or altered stereochemistry could lead to compounds with fine-tuned biological activity. For instance, studies on other compound series have shown that modifying substituents can significantly impact potency and selectivity. nih.gov The development of phosphonic analogues of natural compounds, including a phosphorus analogue of this compound, highlights the potential for creating diverse structures with modified properties. mdpi.com

Exploration of New Therapeutic Applications Beyond Current Indications

While the presence of this compound in Didemnin (B1252692) B suggests potential in anticancer research due to Didemnin B's history in clinical trials mdpi.com, future research can explore therapeutic applications beyond this. Given its structural features, particularly the amino and hydroxyl groups, this compound and its analogues could potentially interact with a variety of biological targets. Research could investigate its activity against other classes of enzymes or receptors, potentially revealing applications in different disease areas. The study of isoprostanes, structurally related compounds formed from arachidonic acid, has revealed potent biological activity and a potential role in mediating effects of oxidant stress, suggesting avenues for exploring similar roles or targets for this compound. nih.gov Identifying novel therapeutic applications would likely involve high-throughput screening of this compound and its analogues against diverse biological targets and pathways.

Advanced Methodologies for Mechanistic Elucidation

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for rational drug design and development. Future research should focus on employing advanced methodologies for mechanistic elucidation. This could involve detailed biochemical and biophysical studies to characterize the binding interactions between this compound and its target proteins, including kinetic and thermodynamic analyses. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of this compound-target complexes. libretexts.org Advanced kinetic analysis methods, such as isoconversional kinetic analysis, which can help identify changes in reaction mechanisms and rate-limiting steps, could be adapted to study the kinetics of this compound's interactions with its targets. mdpi.comresearchgate.net Cellular assays investigating downstream signaling pathways affected by this compound would also contribute to a comprehensive understanding of its mechanism of action.

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental approaches is a powerful strategy to accelerate the discovery and optimization of this compound-based therapeutics. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and activity of novel this compound analogues before their synthesis. libretexts.orgvipergen.comfrontiersin.org Virtual screening of large chemical libraries containing this compound-like scaffolds can identify potential lead compounds. libretexts.orgvipergen.com These computational predictions can then guide experimental efforts, prioritizing the synthesis and testing of the most promising analogues. frontiersin.org An integrated approach, where computational design informs experimental synthesis and testing, and experimental results in turn refine computational models, can significantly enhance the efficiency of the drug discovery pipeline for this compound and its derivatives. frontiersin.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.